![molecular formula C22H21F4N3O6S B10772266 [4-(trifluoromethoxy)phenyl]methyl (3aS,6aS)-2-(3-fluoro-4-sulfamoylbenzoyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B10772266.png)
[4-(trifluoromethoxy)phenyl]methyl (3aS,6aS)-2-(3-fluoro-4-sulfamoylbenzoyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Example 1.11 from patent WO2014139978 is a synthetic organic compound developed by Hoffmann-La Roche. It is part of a series of autotaxin inhibitor compounds. The compound is identified by its IUPAC name: [4-(trifluoromethoxy)phenyl]methyl (3aS,6aS)-2-(3-fluoro-4-sulfamoylbenzoyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate .
準備方法
The preparation of example 1.11 involves several synthetic routes and reaction conditions. The detailed synthetic route is outlined in the patent WO2014139978, which includes the use of specific reagents and catalysts to achieve the desired product. The industrial production methods for this compound are designed to ensure high yield and purity, utilizing advanced techniques in organic synthesis .
化学反応の分析
Example 1.11 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others under controlled conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Example 1.11 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of autotaxin inhibitors.
Biology: Investigated for its potential effects on biological pathways involving autotaxin.
Medicine: Explored for its therapeutic potential in diseases where autotaxin plays a role.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
作用機序
The mechanism of action of example 1.11 involves the inhibition of autotaxin, an enzyme that plays a crucial role in various biological processes. By inhibiting autotaxin, the compound can modulate specific molecular targets and pathways, leading to its observed effects. The detailed molecular interactions and pathways involved are subjects of ongoing research .
類似化合物との比較
Example 1.11 is compared with other similar compounds in the series of autotaxin inhibitors. Some of the similar compounds include:
- Example 1.1
- Example 1.2
- Example 1.3
The uniqueness of example 1.11 lies in its specific chemical structure and the resulting biological activity. It has shown distinct properties in terms of potency and selectivity compared to other compounds in the series .
特性
分子式 |
C22H21F4N3O6S |
|---|---|
分子量 |
531.5 g/mol |
IUPAC名 |
[4-(trifluoromethoxy)phenyl]methyl (3aS,6aS)-2-(3-fluoro-4-sulfamoylbenzoyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate |
InChI |
InChI=1S/C22H21F4N3O6S/c23-18-7-14(3-6-19(18)36(27,32)33)20(30)28-8-15-10-29(11-16(15)9-28)21(31)34-12-13-1-4-17(5-2-13)35-22(24,25)26/h1-7,15-16H,8-12H2,(H2,27,32,33)/t15-,16-/m0/s1 |
InChIキー |
PCBOWMZAEDDKNH-HOTGVXAUSA-N |
異性体SMILES |
C1[C@H]2CN(C[C@@H]2CN1C(=O)C3=CC(=C(C=C3)S(=O)(=O)N)F)C(=O)OCC4=CC=C(C=C4)OC(F)(F)F |
正規SMILES |
C1C2CN(CC2CN1C(=O)C3=CC(=C(C=C3)S(=O)(=O)N)F)C(=O)OCC4=CC=C(C=C4)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(Z)-7-[3-[[2-(Phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B10772183.png)
![2-[(6-Chloro-7-methyl-2,3-dioxo-1,4-dihydroquinoxalin-5-yl)-methylsulfonylamino]acetic acid](/img/structure/B10772195.png)
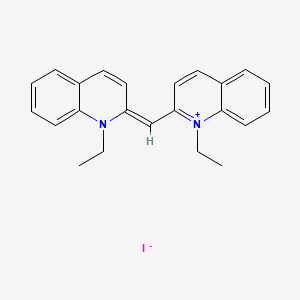
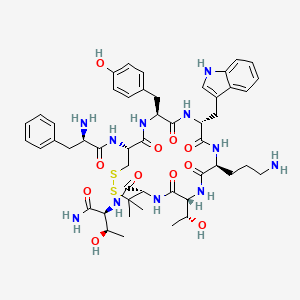
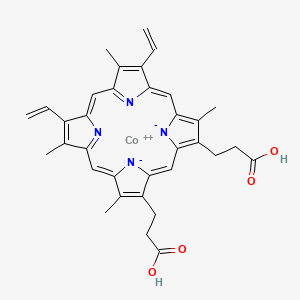
![[(1S,4S,5R,6S,8R,9S,13S,16S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B10772226.png)
![7-(3-(2-ethyl-N-phenylhydrazinecarboxamide)-7-oxa-bicyclo[2.2.1]hept-2-yl)-hept-5-enoic acid](/img/structure/B10772234.png)
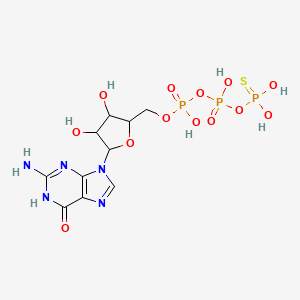
![2-[4-(4-Bromophenyl)phenyl]-4-methyl-octahydro-1,4-benzoxazine-2-ol](/img/structure/B10772237.png)
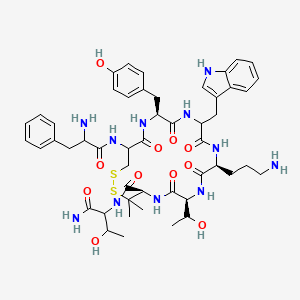
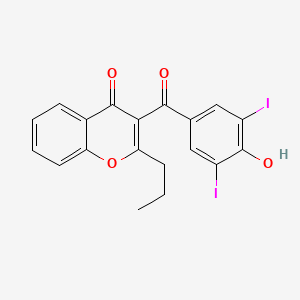
![3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;cobalt(2+);hydron](/img/structure/B10772254.png)
![3-[2-fluoro-4-[[3-[2-methyl-4-[2-[2-[(7-nitro-2,3-dihydro-1H-benzimidazol-4-yl)amino]ethoxy]ethoxy]phenyl]phenyl]methoxy]phenyl]propanoic acid](/img/structure/B10772270.png)
-zacopride](/img/structure/B10772272.png)